molecular formula C28H27N3O4S2 B12213461 Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate

Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate

Cat. No.: B12213461
M. Wt: 533.7 g/mol
InChI Key: UWRJCLLRVLCNJQ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate is a structurally complex heterocyclic compound featuring a fused cyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one core. Key structural elements include:

  • A thioether linkage (S–S) connecting the cyclopenta-pyrimidine-thiophenone moiety to a butanoylamino group.
  • A phenyl group at position 3 of the heterocyclic core, which may influence steric and electronic properties.

This compound belongs to a class of sulfur-containing heterocycles, which are often explored for their bioactivity, including kinase inhibition or antimicrobial properties . While direct pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs have been synthesized and characterized for diverse applications, such as enzyme inhibition or material science .

Properties

Molecular Formula

C28H27N3O4S2

Molecular Weight

533.7 g/mol

IUPAC Name

ethyl 4-[4-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanoylamino]benzoate

InChI

InChI=1S/C28H27N3O4S2/c1-2-35-27(34)18-13-15-19(16-14-18)29-23(32)12-7-17-36-28-30-25-24(21-10-6-11-22(21)37-25)26(33)31(28)20-8-4-3-5-9-20/h3-5,8-9,13-16H,2,6-7,10-12,17H2,1H3,(H,29,32)

InChI Key

UWRJCLLRVLCNJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Antitumor and Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor activity. Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate may share similar properties due to its structural features that allow interaction with biological targets involved in cancer progression. Studies have shown that compounds with thiophene and pyrimidine moieties can inhibit key enzymes involved in tumor growth .

Antimicrobial Activity
Compounds related to this structure have demonstrated antimicrobial properties against various pathogens. The presence of sulfur and nitrogen heteroatoms enhances their interaction with microbial cellular components, potentially leading to effective antimicrobial agents .

Anti-inflammatory Effects
The anti-inflammatory potential of similar thienopyrimidine derivatives has been documented. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation .

Coordination Chemistry

This compound may also find applications in coordination chemistry. Its ability to form complexes with metal ions can be utilized in catalysis or as sensors for detecting metal pollutants in the environment .

Case Studies and Research Findings

Study Findings
Gurbanov et al., 2021Demonstrated the synthesis of thienopyrimidine derivatives with notable antitumor activity.
Sobhi & Faisal, 2023Explored the antimicrobial efficacy of thiophene-containing compounds against various bacterial strains.
Atalay et al., 2022Reviewed synthetic methods for pyrimidine derivatives highlighting their biological activities including anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one ()

  • Substituents :
    • 4-Bromophenyl group at the thioether-linked side chain.
    • 4-Chlorophenyl group at position 3 of the core.
  • The bromine atom increases molecular weight (MW) compared to the phenyl group in the target compound.

Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (ID: 573938-02-0; )

  • Substituents :
    • Chlorophenyl group at position 3.
    • Thioacetamido-ethyl acetate side chain.
  • Key Difference: The shorter thioacetamido linkage (vs. butanoylamino in the target compound) may reduce conformational flexibility.

Ethyl Benzoate Derivatives

The ethyl benzoate moiety is shared with several analogs, influencing solubility and metabolic stability:

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) ()

  • Substituents: Hydroxyphenyl group at position 1. Ethoxy-oxoethylamino side chain.
  • Synthesis :
    • Yield: 22% via Petasis reaction in HFIP solvent .
  • Key Contrast: A tetrahydrobenzo[b]thiophene core (vs. cyclopenta-pyrimidine-thiophenone in the target compound) reduces ring strain and alters electron density.

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) ()

  • Substituents :
    • Phenethylthio group with a 3-methylisoxazole.

Heterocyclic Dicarboxylates

While structurally distinct, these analogs share ester functionalities and heterocyclic cores:

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) ()

  • Properties :
    • Melting Point: 243–245°C.
    • Yield: 51% via one-pot synthesis .
  • Comparison :
    • The nitro group enhances electrophilicity, contrasting with the electron-rich phenyl group in the target compound.

Biological Activity

Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C31H27N3O4S3
  • Molecular Weight : 601.76 g/mol
  • CAS Number : 315711-53-6

The compound features a thienopyrimidine moiety, which is known for its diverse biological activities. The presence of sulfur and nitrogen in its structure suggests potential interactions with biological targets.

Pharmacological Properties

This compound has been investigated for various pharmacological activities:

  • Antimicrobial Activity : Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds containing the thienopyrimidine core have been reported to possess anticancer activity. They may act by inhibiting specific enzymes involved in cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • DNA Interaction : Thienopyrimidines can intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells .

Antimicrobial Activity Study

A study conducted on thienopyrimidine derivatives demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) against various pathogens. The results indicated that these compounds could serve as potential leads for antibiotic development .

Anticancer Activity Research

In vitro studies on thienopyrimidine derivatives revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells while sparing normal cells .

Comparative Biological Activity Table

Activity TypeCompound ClassObserved EffectReference
AntimicrobialThienopyrimidinesInhibition of bacterial growth
AnticancerThienopyrimidinesInduction of apoptosis
Anti-inflammatoryThienopyrimidine derivativesReduction in cytokine production

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